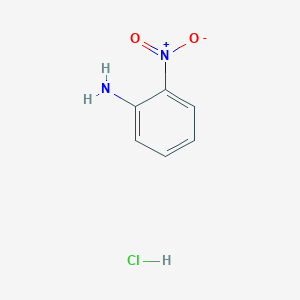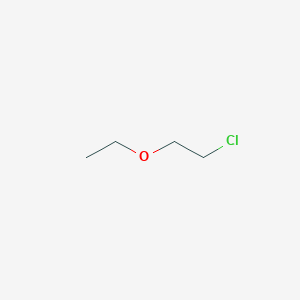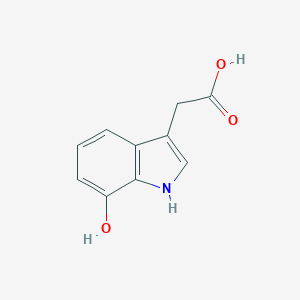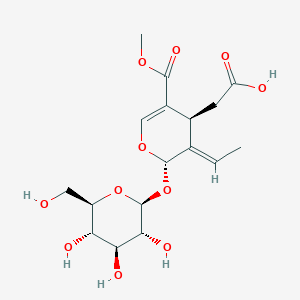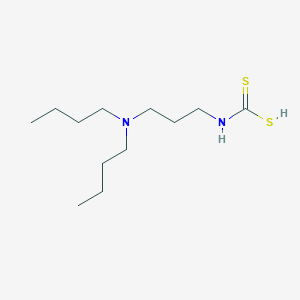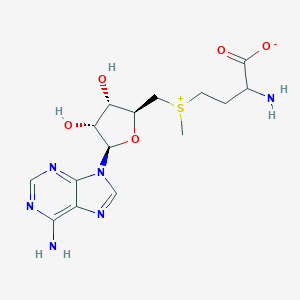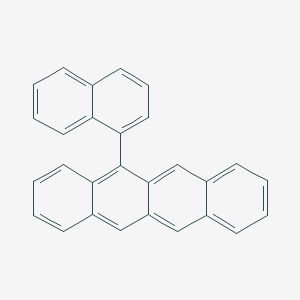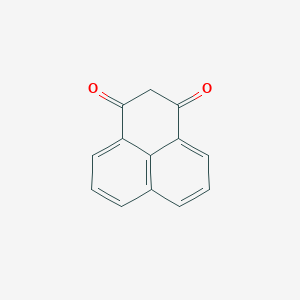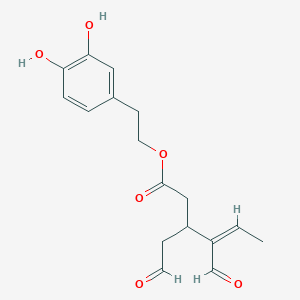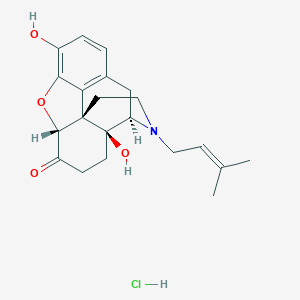
Nalmexone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalmexone hydrochloride, also known as Naltrexone HCl, is a medication used to treat alcohol and opioid addiction. It is an opioid receptor antagonist that blocks the effects of opioids in the brain. Nalmexone hydrochloride has been used for over three decades as an effective treatment for substance abuse disorders.
Wirkmechanismus
Nalmexone hydrochloride works by binding to opioid receptors in the brain and blocking the effects of opioids. It also blocks the release of dopamine, a neurotransmitter that is involved in the reward system of the brain. By blocking the effects of opioids and reducing the release of dopamine, Nalmexone hydrochloride can help to reduce cravings for opioids and alcohol.
Biochemische Und Physiologische Effekte
Nalmexone hydrochloride has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine, which can help to reduce the rewarding effects of opioids and alcohol. It can also reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can help to reduce the symptoms of anxiety and depression that are often associated with substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nalmexone hydrochloride in lab experiments is that it is a well-established and widely used medication. This means that there is a large body of research on its effects and mechanisms of action. However, one limitation is that it can be difficult to control for individual differences in response to the medication, as different individuals may have different levels of opioid receptor activity.
Zukünftige Richtungen
There are a number of future directions for research on Nalmexone hydrochloride. One area of interest is the development of new formulations of the medication that can be administered in different ways, such as through a nasal spray or implant. Another area of interest is the use of Nalmexone hydrochloride in combination with other medications or behavioral therapies to enhance its effectiveness in treating substance abuse disorders. Additionally, further research is needed to better understand the long-term effects of Nalmexone hydrochloride on the brain and behavior.
Synthesemethoden
Nalmexone hydrochloride is synthesized by reacting naltrexone base with hydrochloric acid. The reaction occurs in an organic solvent, such as isopropyl alcohol, at a controlled temperature and pressure. The resulting product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Nalmexone hydrochloride has been used in scientific research to study the effects of opioids on the brain and behavior. It has been shown to reduce the rewarding effects of opioids, which can help to prevent relapse in individuals recovering from opioid addiction. Nalmexone hydrochloride has also been used to study the effects of alcohol on the brain and behavior.
Eigenschaften
CAS-Nummer |
16676-27-0 |
|---|---|
Produktname |
Nalmexone hydrochloride |
Molekularformel |
C21H26ClNO4 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1 |
InChI-Schlüssel |
PJDUKHQNUMOJLL-OPHZJPRHSA-N |
Isomerische SMILES |
CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
Kanonische SMILES |
CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |
Andere CAS-Nummern |
16676-27-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



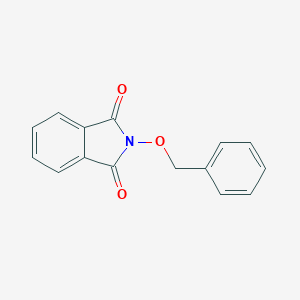
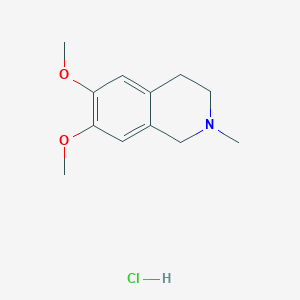
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)

![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)
